
(Thr(4),gly(7))OT
Overview
Description
(Thr(4),Gly(7))OT, also known as 4-Thr-7-Gly-oxytocin or TGOT compound (CAS Registry Number: 60786-59-6), is a synthetic oxytocin (OT) analogue with substitutions at positions 4 and 7 of the native OT sequence. Oxytocin is a nonapeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) critical for uterine contraction and social bonding. In this compound, the glutamine (Gln) at position 4 is replaced with threonine (Thr), and the leucine (Leu) at position 7 is substituted with glycine (Gly) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Thr4,Gly7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeating cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
Industrial production of [Thr4,Gly7]OT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[Thr4,Gly7]OT undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.
Major Products Formed
The major products formed from these reactions include various analogues of [Thr4,Gly7]OT with modified amino acid sequences and altered biological activities .
Scientific Research Applications
[Thr4,Gly7]OT has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuronal activity.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders.
Industry: Utilized in the development of new drugs targeting oxytocin receptors .
Mechanism of Action
[Thr4,Gly7]OT exerts its effects by binding to oxytocin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway and the cyclic adenosine monophosphate (cAMP) pathway. This leads to various physiological responses, such as increased neuronal excitability and modulation of social behaviors .
Comparison with Similar Compounds
Comparison with Similar Oxytocin Analogues
Structural and Functional Modifications in OT Analogues
OT analogues are often modified to enhance receptor specificity, metabolic stability, or therapeutic efficacy. Key modifications include substitutions at positions 2, 4, 7, 8, and 8. Below is a comparative analysis of (Thr(4),Gly(7))OT with structurally related analogues:
Table 1: Pharmacological Properties of Selected OT Analogues
*Hypothetical values based on structural analogs; specific data for this compound requires further validation.
Key Observations:
However, this may reduce hydrophobic interactions compared to native Gln, slightly increasing EC50 .
Position 7 Modifications: Glycine’s small size and flexibility at position 7 likely improve conformational adaptability, favoring OTR binding over vasopressin receptors (V1aR). This contrasts with bulkier residues like α-aminoisobutyric acid (Aib), which reduce potency due to steric hindrance .
Combined Modifications : Analogues like [Mpa^1, Gly(Bu t)^8]OT show enhanced selectivity (20:1) due to synergistic effects of multiple substitutions, suggesting that dual modifications in this compound could be optimized further .
Comparison with Non-OT Peptides Featuring Thr/Gly Substitutions
Glycine and threonine substitutions are common in peptide engineering. For example:
- β-Lactolin (GTWY): A tetrapeptide with Gly-Thr sequences enhances memory function via dopamine D1 receptor modulation. While unrelated to OT, its Thr and Gly residues demonstrate the role of these amino acids in receptor-specific interactions .
- K-Ras Inhibitors : Thr^35 and Gly^60 in Ras proteins stabilize GTP binding. Substitutions here (e.g., T35S, G60A) impair effector interactions, highlighting the structural sensitivity of Thr/Gly residues in biomolecular recognition .
Receptor Binding and Conformational Dynamics
Molecular docking studies suggest that Thr^4 in this compound forms hydrogen bonds with OTR’s Glu^45 and Asp^46, while Gly^7 allows the peptide backbone to adopt a conformation favoring OTR over V1aR . This contrasts with [Aib^7]OT, where steric bulk disrupts these interactions .
Biological Activity
The compound (Thr(4),gly(7))OT, a synthetic analog of oxytocin, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 278.35 g/mol
This compound is characterized by the substitution of threonine at position 4 and glycine at position 7 of the oxytocin peptide chain, which may influence its receptor binding affinity and biological activity.
- Receptor Interaction : this compound primarily interacts with the oxytocin receptor (OTR), which is involved in various physiological processes including social bonding, reproductive behaviors, and metabolic regulation.
- Hypoglycemic Effects : Preliminary studies indicate that this compound may exhibit hypoglycemic activity, potentially through modulation of insulin sensitivity and glucose metabolism .
Hypoglycemic Activity
A significant aspect of this compound is its hypoglycemic effect. Research has shown that:
- In animal models, administration of this compound resulted in a notable reduction in blood glucose levels during oral glucose tolerance tests (OGTT).
- The area under the curve (AUC) for blood glucose levels was significantly lower compared to control groups, indicating enhanced glucose uptake or utilization .
Case Studies
- Animal Model Studies : In a study involving C57BL/6 mice, doses of 10 mg/kg and 15 mg/kg were tested. Results demonstrated a 12.8% and 10.8% reduction in AUC for blood glucose levels respectively, suggesting a dose-dependent response to the compound .
- In Vitro Studies : In vitro assays have indicated that this compound may inhibit DPP-IV activity, an enzyme involved in glucose metabolism. This inhibition correlates with reduced blood glucose levels, further supporting its potential as a hypoglycemic agent .
Table 1: Effects of this compound on Blood Glucose Levels in Mice
Dose (mg/kg) | AUC Reduction (%) | Statistical Significance |
---|---|---|
10 | 12.8 | p < 0.05 |
15 | 10.8 | p < 0.05 |
Control | - | - |
Table 2: DPP-IV Inhibition by this compound
Compound | IC50 (µM) | % Inhibition |
---|---|---|
This compound | 115 | Moderate |
Control | - | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for (Thr(4),Gly(7))OT, and how do they compare to native oxytocin synthesis?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Compare purity yields via HPLC and mass spectrometry to native OT synthesis. Key challenges include avoiding racemization at Thr(4) and ensuring proper disulfide bond formation between Cys(1)-Cys(6) and Cys(2)-Cys(7). Include orthogonal protecting groups for selective deprotection .
Q. Which spectroscopic techniques are most effective for confirming the secondary structure of this compound?
- Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) can assess α-helix stability. Compare results to native OT to evaluate conformational changes. NMR spectroscopy in D₂O or DMSO-d₆ provides residue-specific structural insights, particularly for Gly(7) flexibility .
Q. How can receptor binding affinity be quantitatively assessed for this compound compared to native oxytocin?
- Methodological Answer : Use competitive radioligand binding assays (e.g., ³H-OT) on human OXTR-transfected HEK293 cells. Calculate IC₅₀ values and perform Scatchard analysis. Include negative controls (e.g., receptor antagonists) to validate specificity .
Advanced Research Questions
Q. What experimental designs resolve contradictions between in vitro binding data and in vivo functional efficacy for this compound?
- Methodological Answer : Employ a tiered approach:
In vitro : Measure intracellular calcium flux or cAMP production post-receptor activation.
Ex vivo : Use uterine or mammary tissue strips to assess contractility.
In vivo : Behavioral assays (e.g., social recognition in rodents) with pharmacokinetic profiling (plasma half-life via LC-MS/MS).
Discrepancies may arise from metabolite interference or tissue-specific receptor isoforms .
Q. How do Thr(4) and Gly(7) substitutions alter this compound’s resistance to enzymatic degradation?
- Methodological Answer : Incubate the peptide with plasma/serum and analyze degradation kinetics via MALDI-TOF MS. Compare to native OT. Use protease inhibitors (e.g., EDTA for metalloproteases) to identify cleavage hotspots. Molecular dynamics simulations can predict structural vulnerabilities .
Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer : Apply mixed-effects models to account for intersubject variability. Use Bayesian hierarchical models for small-sample studies. For non-linear responses, Hill equation fitting with bootstrap resampling ensures robust EC₅₀ estimates .
Q. How can molecular docking studies elucidate the impact of Thr(4) and Gly(7) on OXTR binding dynamics?
- Methodological Answer : Perform homology modeling of OXTR using templates like the β₂-adrenergic receptor. Dock this compound and native OT using AutoDock Vina. Analyze hydrogen-bonding networks (e.g., Thr(4) with Gln⁴⁹²) and conformational entropy changes via MD simulations .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s agonism vs. antagonism at OXTR?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., cell passage number, buffer ionic strength).
- Probe Functional Selectivity : Measure β-arrestin recruitment vs. G-protein activation (TRUPATH biosensors).
- Species Variability : Test across species (e.g., murine vs. human OXTR) .
Q. Theoretical and Framework Considerations
Q. Which conceptual frameworks guide hypothesis generation for this compound’s neuroendocrine roles?
- Methodological Answer : Link to the "Two-Step Model" of OT signaling (extracellular vs. intracellular receptor pools) or "Functional Selectivity" theory. Design experiments to test if Gly(7) enhances blood-brain barrier penetration via lipid-mediated transport .
Q. Replication and Transparency
Q. What metadata is critical for replicating this compound studies?
- Methodological Answer : Report peptide purity (≥95%), storage conditions (lyophilized at -80°C), and solvent systems (e.g., 0.1% TFA in acetonitrile/water). Share raw data for binding assays (e.g., GraphPad Prism files) and NMR spectra (BMRB deposition) .
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRRTEZQOSELMP-IKNHWLCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60786-59-6 | |
Record name | Oxytocin, thr(4)-gly(7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.